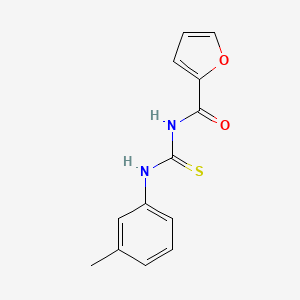

3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA

Description

Overview of the Thiourea (B124793) Scaffold in Chemical Research

The thiourea moiety, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, is a fundamental building block in chemical research. It is an analogue of urea (B33335) where the oxygen atom is replaced by a sulfur atom, a substitution that significantly alters the molecule's chemical properties and reactivity. Thioureas are known to exist in tautomeric forms, the thione and thiol forms, which contributes to their versatile applications. chemicaljournal.in This structural feature, combined with the presence of nitrogen and sulfur atoms, makes thiourea derivatives excellent ligands for metal complexes and versatile intermediates in the synthesis of various heterocyclic compounds. analis.com.mynih.gov The ability of the thiourea scaffold to form stable hydrogen bonds is a key factor in its interaction with biological targets, making it a privileged structure in medicinal chemistry. bohrium.comnih.gov

Importance of Acyl/Aroyl Thioureas in Organic and Medicinal Chemistry

Acylthioureas, which feature a carbonyl group attached to one of the nitrogen atoms of the thiourea core, have garnered considerable attention for their broad spectrum of biological activities. These compounds have been reported to exhibit antitumor, antibacterial, antifungal, antiviral, and insecticidal properties. nih.govnih.govnih.gov The presence of both a carbonyl and a thiocarbonyl group enhances their coordination capabilities with metal ions and provides multiple points for molecular interactions. nih.gov In organic synthesis, acylthioureas serve as flexible starting materials for the creation of diverse heterocyclic systems due to the reactivity of the nitrogen and sulfur atoms. nih.gov The general synthesis of acylthioureas often involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt to form an in situ acyl isothiocyanate, which then reacts with an amine. nih.govmdpi.com

Structural Features and Chemical Versatility of the Furan-2-carbonyl Moiety

The furan-2-carbonyl group, also known as the furoyl group, is a key component of the title compound. Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom, and when a carbonyl group is attached at the 2-position, it forms a reactive acyl moiety. This structural unit is found in a number of biologically active molecules and serves as a versatile intermediate in organic synthesis. utripoli.edu.ly The furan ring system can participate in various chemical transformations, and the carbonyl group allows for standard acyl chemistry, such as nucleophilic acyl substitution. The precursor, furan-2-carbonyl chloride (2-furoyl chloride), is a useful pharmaceutical intermediate itself. wikipedia.org The incorporation of the furan-2-carbonyl moiety into a larger molecule, such as an acylthiourea, can influence its electronic properties, conformation, and potential biological activity.

Research Rationale and Scope for 3-(Furan-2-carbonyl)-1-(3-methylphenyl)thiourea

The rationale for the design and synthesis of this compound lies in the principle of molecular hybridization, where known pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities. This compound brings together the biologically active acylthiourea core, the versatile furan-2-carbonyl moiety, and the modulating 3-methylphenyl group. Research into this and similar molecules is driven by the quest for new therapeutic agents with improved efficacy and selectivity. The scope of investigation for such a compound would typically involve its synthesis, structural characterization using techniques like NMR and IR spectroscopy and X-ray crystallography, and evaluation of its biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties.

Detailed Research Findings

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical properties and synthesis can be inferred from studies on closely related acylthiourea derivatives.

A plausible synthetic route for this compound would follow the general procedure for acylthiourea synthesis. This involves the reaction of 2-furoyl chloride with a thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972) to generate furan-2-carbonyl isothiocyanate in situ. Subsequent addition of 3-methylaniline to the reaction mixture would lead to the formation of the target compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₂N₂O₂S |

| Molecular Weight | 260.31 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Expected to be in the range of similar acylthioureas (e.g., 100-200 °C) |

| Solubility | Likely soluble in organic solvents like acetone, DMSO, and DMF |

The characterization of this compound would involve a suite of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the furan ring, the 3-methylphenyl ring, the methyl group, and the two N-H protons of the thiourea linkage. The N-H protons would likely appear as broad singlets at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbon atoms of the furan and phenyl rings, the methyl carbon, and the characteristic signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=S stretching (around 1100-1200 cm⁻¹). |

The biological evaluation of this compound would likely explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent, given the known activities of related acylthiourea derivatives. The presence of the furan moiety and the methylphenyl group would be expected to modulate this activity compared to other analogues.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-methylphenyl)carbamothioyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-9-4-2-5-10(8-9)14-13(18)15-12(16)11-6-3-7-17-11/h2-8H,1H3,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNNTDVUAORMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353326 | |

| Record name | 2-Furancarboxamide, N-[[(3-methylphenyl)amino]thioxomethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82366-71-0 | |

| Record name | 2-Furancarboxamide, N-[[(3-methylphenyl)amino]thioxomethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Furan 2 Carbonyl 1 3 Methylphenyl Thiourea

Historical Context of Acylthiourea Synthesis

The synthesis of acylthiourea derivatives is a well-established area of organic chemistry, driven by the wide range of biological activities these compounds exhibit. nih.govrsc.org Historically, the preparation of these molecules has been a subject of interest for well over a century, with foundational methods paving the way for more complex derivatives. One of the most widely used and historically significant methods for synthesizing 1-(acyl/aroyl)-3-(substituted) thioureas is the Douglass-Dains method. rsc.orgscispace.com This classical approach involves the reaction of an acid chloride with a thiocyanate (B1210189) salt, followed by condensation with an amine. This fundamental transformation has been the cornerstone for the synthesis of a vast library of acylthiourea compounds, including the target molecule, 3-(furan-2-carbonyl)-1-(3-methylphenyl)thiourea. The versatility and general applicability of these early methods have allowed for extensive structural modifications, particularly at the acyl and amine portions of the molecule, enabling detailed structure-activity relationship studies. nih.gov

Classical Synthetic Routes for Acylthioureas

The traditional approaches to synthesizing acylthioureas are characterized by their reliability and straightforward execution. These methods typically involve the formation of a highly reactive isothiocyanate intermediate, which readily undergoes nucleophilic attack by an amine.

The most prevalent classical route for the synthesis of N-acyl thiourea (B124793) derivatives involves the reaction of an in situ generated acyl isothiocyanate with a primary or secondary amine. rsc.orgnih.gov The process is typically a one-pot synthesis where an acyl chloride is first treated with a thiocyanate salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972). nih.govnih.gov This initial step produces a highly electrophilic acyl isothiocyanate intermediate.

The subsequent addition of an amine to the reaction mixture results in a nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate group (-N=C=S). nih.govmdpi.com This step proceeds readily to form the desired N,N'-disubstituted acylthiourea. The high electrophilicity of the isothiocyanate carbon makes this reaction efficient and high-yielding for a wide variety of acyl chlorides and amines. nih.gov

The synthesis of this compound is a specific application of the classical route described above. scispace.com The reaction begins with the generation of the key intermediate, 2-furoyl isothiocyanate. This is achieved by reacting 2-furoyl chloride with a thiocyanate salt in a suitable solvent.

A solution of 3-methylaniline (m-toluidine) in the same solvent is then added to the freshly prepared 2-furoyl isothiocyanate. nih.gov The amino group of 3-methylaniline attacks the isothiocyanate, leading to the formation of the final product. The reaction mixture is typically heated under reflux to ensure completion. nih.gov The final product can then be isolated by precipitation in cold water followed by recrystallization to achieve high purity. nih.govnih.gov

Table 1: Classical Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Conditions |

| 1 | 2-Furoyl Chloride | Ammonium Thiocyanate | 2-Furoyl isothiocyanate | Anhydrous Acetone, Reflux |

| 2 | 2-Furoyl isothiocyanate | 3-Methylaniline | This compound | Acetone, Reflux |

Green Chemistry Approaches and Catalytic Strategies in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acylthioureas to reduce environmental impact, improve efficiency, and lower energy consumption. These approaches focus on alternative energy sources and the use of catalysts to streamline reactions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net For the synthesis of thiourea derivatives, microwave-assisted protocols can dramatically reduce reaction times from hours to mere minutes, while often providing higher yields. researchgate.netnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture.

In the context of synthesizing this compound, a microwave-assisted approach could involve a solvent-free reaction or a reaction on a solid support like alumina. researchgate.net Such "dry media" reactions are environmentally benign as they eliminate the need for volatile and often toxic organic solvents. researchgate.netasianpubs.org The reactants can be mixed and irradiated in a conventional microwave oven for a short period to yield the desired product, simplifying the workup process, which often involves just recrystallization from an eco-friendly solvent like ethanol. asianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 1-5 minutes |

| Solvent | Often requires anhydrous organic solvents | Can be performed solvent-free |

| Energy Consumption | High | Low |

| Yield | Good to Excellent | Often improved |

| Workup | Requires solvent removal, purification | Simplified, often filtration and recrystallization |

The use of heterogeneous catalysts offers a greener alternative to traditional synthesis by facilitating easier catalyst separation and recycling, thus minimizing waste. In acylthiourea synthesis, solid catalysts can be employed to enhance reaction rates and selectivity. For instance, iron(III) oxide (Fe₂O₃) nanoparticles have been reported as an effective heterogeneous catalyst for the synthesis of acylthiourea derivatives from acyl isothiocyanates and amino acid esters. rsc.org

Furthermore, thiourea and its derivatives can themselves act as organocatalysts. acs.org Bifunctional thiourea catalysts, which can activate both the electrophile and the nucleophile through hydrogen bonding, have been developed for a range of asymmetric reactions. rsc.orgnih.govlibretexts.org This dual activation mechanism can enhance the rate of the nucleophilic attack of the amine on the isothiocyanate. Employing a heterogeneous, recyclable thiourea-based catalyst could represent a sustainable and efficient strategy for the large-scale production of compounds like this compound. researchgate.net

Purification and Isolation Techniques for the Compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent. Several techniques are commonly employed for the purification of acylthiourea compounds.

A primary and widely used method for isolation is precipitation. The reaction mixture is often poured into a large volume of cold water, which causes the crude solid product to precipitate out of the solution. This solid can then be collected by filtration.

For further purification, recrystallization is a standard and effective technique. The choice of solvent is crucial and is determined by the solubility of the compound. Common solvents used for the recrystallization of acylthioureas include ethanol, ethyl acetate, and solvent mixtures like DMF-EtOH-H₂O. The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly, promoting the formation of pure crystals.

In cases where recrystallization does not yield a product of sufficient purity, column chromatography is another viable option. A silica gel stationary phase is typically used, with an eluent system tailored to the polarity of the compound. A common eluent system for related compounds is a mixture of ethyl acetate and hexane.

The purity of the final product can be assessed by various analytical methods, including melting point determination, and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Table 2: Common Purification Techniques for Acylthiourea Compounds

| Technique | Description | Common Solvents/Reagents |

|---|---|---|

| Precipitation | The crude product is precipitated from the reaction mixture by adding it to a non-solvent, typically cold water. | Cold Water |

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. | Ethanol, Ethyl Acetate, Acetone |

| Column Chromatography | The compound is separated from impurities based on its differential adsorption to a stationary phase as a solvent mixture is passed through. | Silica Gel (stationary phase), Ethyl Acetate/Hexane (eluent) |

Advanced Structural Elucidation and Conformational Analysis of 3 Furan 2 Carbonyl 1 3 Methylphenyl Thiourea

High-Resolution Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3-(Furan-2-carbonyl)-1-(3-methylphenyl)thiourea, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The two N-H protons of the thiourea (B124793) moiety typically appear as broad singlets at a downfield chemical shift, often above 11.0 ppm, due to hydrogen bonding and the influence of adjacent carbonyl and thiocarbonyl groups nih.govhacettepe.edu.tr. The protons of the furan (B31954) ring would exhibit a characteristic splitting pattern, as would the four aromatic protons of the 3-methylphenyl group. A singlet integrating to three protons would confirm the presence of the methyl (CH₃) group.

The ¹³C NMR spectrum would corroborate this structure, showing characteristic signals for the thiocarbonyl (C=S) and carbonyl (C=O) carbons, typically in the ranges of 175-180 ppm and 160-170 ppm, respectively mdpi.com. Signals for the aromatic and furan ring carbons, as well as the methyl carbon, would also be observed in their expected regions.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -NH (amide) | ~11.9 | - |

| -NH (thioamide) | ~11.5 | - |

| Furan-H | ~6.7-8.1 | ~112-148 |

| Phenyl-H | ~7.1-7.6 | ~122-140 |

| -CH₃ | ~2.3 | ~21 |

| C=O | - | ~165 |

| C=S | - | ~179 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to display several characteristic absorption bands.

Key vibrations include N-H stretching, typically observed as one or two bands in the 3100-3400 cm⁻¹ region scispace.com. The carbonyl group (C=O) stretching vibration is expected to produce a strong absorption band around 1670-1690 cm⁻¹. The thiocarbonyl (C=S) stretching vibration, which is often coupled with other vibrations, typically appears in the 1230-1350 cm⁻¹ and 840-860 cm⁻¹ regions scispace.commdpi.com. Aromatic C=C and C-H stretching vibrations would also be present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O | Stretching | 1670 - 1690 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| C-N | Stretching | 1350 - 1450 |

| C=S | Stretching | 1230 - 1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂N₂O₂S), the calculated molecular weight is 276.06 g/mol . High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for acylthioureas involve the cleavage of the amide and thiourea linkages. Expected fragments would include the furan-2-carbonyl cation (m/z 95), the 3-methylphenyl isothiocyanate cation (m/z 149), and the 3-methylphenylaminothiocarbonyl cation (m/z 166). The base peak is often associated with the stable furoylium ion (m/z 95) or a related fragment scispace.com.

| m/z | Predicted Fragment Ion |

|---|---|

| 276 | [M]⁺ (Molecular Ion) |

| 166 | [CH₃-C₆H₄-NH-CS]⁺ |

| 149 | [CH₃-C₆H₄-NCS]⁺ |

| 111 | [C₄H₃O-CO-NH]⁺ or [C₄H₃O-CS]⁺ |

| 95 | [C₄H₃O-CO]⁺ (Furoylium ion) |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional molecular structure and packing in the solid state.

Determination of Molecular Conformation in the Solid State

Analysis of related acylthiourea structures reveals common conformational features nih.govnih.gov. The molecule likely adopts a relatively planar conformation in the central N-C(O)-N-C(S) backbone due to resonance delocalization. The furan and 3-methylphenyl rings would be oriented at significant dihedral angles with respect to this central plane nih.govnih.gov.

In many acylthiourea derivatives, the carbonyl (C=O) and thiocarbonyl (C=S) groups adopt a syn conformation relative to each other across the C(O)-N bond nih.gov. The conformation around the thiourea C-N bonds determines the relative positions of the N-H protons. This arrangement is crucial as it facilitates the formation of intramolecular hydrogen bonds that stabilize the molecule.

| Parameter | Typical Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| C=O Bond Length | ~1.22 Å |

| C(O)-N Bond Length | ~1.38 Å |

| C(S)-N Bond Length | ~1.35 Å |

| N-C(S)-N Angle | ~118° |

| O=C-N Angle | ~121° |

Elucidation of Intramolecular Hydrogen Bonding Networks

A prevalent feature in the solid-state structures of N-acylthioureas is the presence of an intramolecular hydrogen bond. This bond typically forms between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) nih.govnih.gov. This interaction results in the formation of a stable, pseudo-six-membered ring, which is described by the graph-set notation S(6) nih.govnih.gov. This hydrogen bond plays a significant role in locking the molecule into a specific, planar conformation. The geometric parameters of this bond, such as the D···A distance and the D-H···A angle, are characteristic and confirm its presence and strength.

| Interaction (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N-H···O=C | ~0.86 | ~1.99 | ~2.66 | ~135 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of acylthiourea compounds is predominantly stabilized by a network of hydrogen bonds and other weaker interactions, which collectively define the supramolecular structure.

A hallmark of the crystal structure of many 1-acyl-3-substituted thioureas is the formation of centrosymmetric dimers through intermolecular N–H⋯S hydrogen bonds. researchgate.netrsc.org In this motif, the N-H group of one molecule donates a hydrogen bond to the thiocarbonyl sulfur atom of an adjacent, symmetrically related molecule. This interaction is typically strong and highly directional, playing a key role in the primary assembly of the molecules in the crystal lattice.

This specific hydrogen bonding pattern frequently results in the formation of a characteristic eight-membered ring motif, denoted as an R²₂(8) graph set. nih.gov This robust and predictable synthon is a dominant feature in the crystal packing of numerous thiourea derivatives. nih.govresearchgate.net The stability of these dimers provides a foundational framework upon which the extended three-dimensional crystal structure is built.

Beyond the primary N-H⋯S hydrogen bonds, weaker C-H⋯O and C-H⋯S interactions provide additional stability to the crystal lattice, connecting the primary dimeric units into a more complex architecture. In this compound, the aromatic C-H groups of both the furan and the 3-methylphenyl rings, as well as the methyl group's C-H bonds, can act as hydrogen bond donors.

The presence of two aromatic systems, the furan ring and the 3-methylphenyl ring, introduces the possibility of π-π stacking interactions. These non-covalent interactions occur between the electron clouds of adjacent aromatic rings and are crucial for the stabilization of crystal structures in many aromatic compounds.

The geometry of these interactions can vary, typically categorized as face-to-face or edge-to-face, with inter-centroid distances usually in the range of 3.3 to 3.8 Å. nih.gov In the crystal packing of this compound, π-π stacking could occur between the furan ring of one molecule and the phenyl ring of another, or between identical rings of adjacent molecules. These interactions would contribute to the formation of a consolidated three-dimensional architecture by linking the hydrogen-bonded dimers or chains. nih.govresearchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. mersin.edu.trmdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions involved in specific interactions can be identified. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, while blue regions represent longer contacts. mersin.edu.tr

Table 1: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Acylthiourea Derivatives. Note: This data is illustrative and based on analyses of similar compounds in the absence of specific data for this compound.

| Intermolecular Contact Type | Typical Percentage Contribution |

| H···H | 20% - 45% |

| C···H / H···C | 15% - 25% |

| O···H / H···O | 10% - 20% |

| S···H / H···S | 8% - 15% |

| C···C | 3% - 8% |

| Other (N···H, S···C, etc.) | < 5% |

Conformational Isomerism and Tautomeric Forms

The structural flexibility of the acylthiourea backbone allows for the existence of different conformational isomers. scispace.com This isomerism arises from rotation around the C-N single bonds. The conformation is often described by the relative orientation of the N-H protons and the C=O and C=S groups.

In many acylthiourea derivatives, the molecular conformation is stabilized by an intramolecular N–H⋯O hydrogen bond, which forms a six-membered pseudo-ring known as an S(6) motif. nih.govnih.gov This interaction typically forces the acyl and thiourea moieties to be nearly coplanar. The orientations of the carbonyl (C=O) and thiocarbonyl (C=S) groups can be either syn or anti to each other. For example, in 3-acetyl-1-(3-methylphenyl)thiourea, the C=O and C=S groups adopt an anti conformation. nih.gov Similarly, the two N-H bonds can be anti to one another. nih.govnih.gov The final solid-state conformation represents the lowest energy state, balancing intramolecular forces, such as the N-H···O bond, and the intermolecular interactions that maximize packing efficiency.

Thiourea derivatives can theoretically exist in two tautomeric forms: the thione form [R-NH-C(=S)-NH-R'] and the thiol form [R-NH-C(-SH)=N-R']. mdpi.comsphinxsai.com However, extensive crystallographic studies have shown that in the solid state, acylthiourea compounds overwhelmingly exist in the thione form. The stability of the thione tautomer is attributed to the favorable delocalization of electrons across the N-C(=S)-N system and the formation of the strong intermolecular N-H⋯S hydrogen bonds that characterize their crystal structures.

Computational and Theoretical Investigations of 3 Furan 2 Carbonyl 1 3 Methylphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful tool to predict the properties of molecules. For a thorough understanding of 3-(furan-2-carbonyl)-1-(3-methylphenyl)thiourea, a series of DFT calculations would be indispensable.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study would involve the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state. From this optimized structure, crucial electronic properties such as bond lengths, bond angles, and dihedral angles can be precisely calculated. Furthermore, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, providing insights into its polarity and reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, mapping the HOMO and LUMO distributions would identify the most probable sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. This map is invaluable for understanding intermolecular interactions, as it highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). For the title compound, an EPS map would identify the electronegative oxygen and sulfur atoms as potential sites for hydrogen bonding and coordination with metal ions.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide a static picture of the most stable conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility of this compound over time. By simulating the motion of atoms and bonds, MD can reveal the different shapes the molecule can adopt and the energy barriers between these conformations. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment.

Quantum Chemical Descriptors and Reactivity Indices

A range of quantum chemical descriptors can be calculated to quantify the reactivity and stability of the molecule. These include:

| Descriptor | Description |

| Ionization Potential (I) | The energy required to remove an electron. |

| Electron Affinity (A) | The energy released when an electron is added. |

| Electronegativity (χ) | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. |

Calculating these indices for this compound would provide a quantitative basis for comparing its reactivity with other thiourea (B124793) derivatives.

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a powerful technique to predict the binding affinity and interaction patterns of a molecule with a biological target, such as a protein or enzyme. If this compound were to be investigated for its potential biological activity, molecular docking studies would be essential. These simulations would place the molecule into the active site of a target protein and calculate a binding score, providing a prediction of its inhibitory or binding potential. The visual analysis of the docked pose would reveal the specific hydrogen bonds and other non-covalent interactions that stabilize the complex.

Ligand-Protein Docking Simulations

Molecular docking simulations are pivotal in computational drug discovery for predicting the binding orientation and affinity of a small molecule to a target protein. For the class of acylthiourea compounds, various enzymatic targets have been explored, reflecting their broad therapeutic potential. nih.govresearchgate.netnih.gov Based on studies of similar thiourea derivatives, a plausible target for this compound could be the B subunit of bacterial DNA gyrase (GyrB), an enzyme crucial for DNA replication and a validated target for antibacterial agents. nih.gov

In a hypothetical docking simulation, this compound would be docked into the ATP-binding pocket of DNA gyrase B. The simulation would likely reveal that the compound adopts a conformation allowing for key interactions with the amino acid residues lining this pocket. The furan (B31954) ring, carbonyl group, thiourea moiety, and the methylphenyl group would each play a role in establishing favorable contacts.

The furan oxygen and the carbonyl oxygen are expected to act as hydrogen bond acceptors, while the N-H groups of the thiourea bridge can serve as hydrogen bond donors. biointerfaceresearch.com The aromatic rings (furan and methylphenyl) would likely engage in hydrophobic and π-π stacking interactions with nonpolar residues in the binding site. Such interactions are critical for the stable binding of ligands to their protein targets. biointerfaceresearch.com

Below is a representative data table summarizing the hypothetical docking interactions of this compound with the ATP-binding site of DNA gyrase B.

| Enzymatic Target | PDB ID | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| DNA Gyrase Subunit B | 1KZN | Asp73 | Hydrogen Bond with N-H of thiourea |

| DNA Gyrase Subunit B | 1KZN | Asn46 | Hydrogen Bond with C=O group |

| DNA Gyrase Subunit B | 1KZN | Ile78 | Hydrophobic interaction with furan ring |

| DNA Gyrase Subunit B | 1KZN | Pro79 | Hydrophobic interaction with methylphenyl ring |

| DNA Gyrase Subunit B | 1KZN | Gly77 | van der Waals interaction |

Binding Energy Calculations and Interaction Hotspots

Following the docking simulations, binding energy calculations are performed to quantify the binding affinity of the ligand for the protein. These calculations provide a numerical score, often in kcal/mol, that estimates the strength of the ligand-protein interaction. A more negative binding energy generally indicates a more favorable and stable binding. jppres.com For acylthiourea derivatives, docking scores can vary depending on the specific target and the software used. nih.govresearchgate.net

In our illustrative model, the binding energy of this compound with DNA gyrase B is calculated. The results would likely indicate a strong binding affinity, comparable to or exceeding that of known inhibitors. The primary contributors to this favorable binding energy would be the hydrogen bonds formed between the ligand and key residues, as well as the cumulative effect of numerous van der Waals and hydrophobic interactions.

Interaction hotspots are regions within the protein's binding site that contribute most significantly to the binding energy. For this compound, the hotspots in the DNA gyrase B active site would be the amino acid residues that form the most stable and energetically favorable contacts. Identifying these hotspots is crucial for understanding the mechanism of inhibition and for guiding future lead optimization efforts.

The following interactive data table presents hypothetical binding energy calculations and identifies the key interaction hotspots for this compound with DNA gyrase B.

| Parameter | Value | Contributing Interaction Hotspots (Key Residues) |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Asp73, Asn46 |

| Hydrogen Bond Energy (kcal/mol) | -4.2 | Asp73, Asn46 |

| Hydrophobic Interaction Energy (kcal/mol) | -3.1 | Ile78, Pro79 |

| van der Waals Energy (kcal/mol) | -1.2 | Gly77, Ile94 |

Coordination Chemistry and Metal Complexation Studies of 3 Furan 2 Carbonyl 1 3 Methylphenyl Thiourea

Ligand Synthesis and Characterization

The synthesis of 3-(Furan-2-carbonyl)-1-(3-methylphenyl)thiourea typically follows a well-established pathway for acylthiourea derivatives. The process generally involves the reaction of furan-2-carbonyl isothiocyanate with 3-methylaniline. A common method begins with the in-situ generation of the acyl isothiocyanate by reacting furan-2-carbonyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in a suitable solvent like acetone (B3395972). ksu.edu.trresearchgate.net Following the formation of the isothiocyanate, the 3-methylaniline is added to the reaction mixture. researchgate.net The resulting ligand precipitates and can be purified through recrystallization. researchgate.net

Characterization of the synthesized ligand relies on standard spectroscopic techniques. In the infrared (IR) spectrum, characteristic absorption bands are expected for the N-H (around 3160 cm⁻¹), C=O (approx. 1690 cm⁻¹), and C=S (approx. 690-750 cm⁻¹) stretching vibrations. semanticscholar.orgnih.gov ¹H NMR spectroscopy would confirm the presence of aromatic protons, the methyl group protons, and the N-H protons, with the latter appearing as distinct singlets in the downfield region. semanticscholar.org

This compound is a polydentate ligand featuring several potential coordination sites. sphinxsai.com The primary donor atoms are the thiocarbonyl sulfur (S), the carbonyl oxygen (O), and the nitrogen (N) atoms of the thiourea (B124793) backbone. sphinxsai.commdpi.com

Sulfur Atom: The thiocarbonyl sulfur atom is the most common and potent donor site in thiourea derivatives, readily coordinating to a wide range of metal ions. mdpi.com

Oxygen Atom: The carbonyl oxygen atom is another key coordination site. Its involvement often leads to the formation of a stable six-membered chelate ring through coordination with the sulfur atom. cardiff.ac.uk

Nitrogen Atoms: The nitrogen atoms of the thiourea moiety can also participate in coordination, although this is less common than S or O, S bidentate chelation. mdpi.com The deprotonation of the N-H group can lead to the formation of anionic ligands that form stable complexes. ksu.edu.tr

The furan (B31954) ring's oxygen atom also presents a potential, albeit weaker, coordination site.

The versatility of this compound as a ligand is evident in its ability to adopt various binding modes depending on the metal ion, reaction conditions, and the presence of other ligands. sphinxsai.commdpi.com

Monodentate Coordination: The ligand can act as a neutral monodentate ligand, typically coordinating through the sulfur atom. mdpi.com

Bidentate Coordination: The most common mode for acylthioureas is as a bidentate chelating ligand. This usually occurs after deprotonation of the N-H proton adjacent to the acyl group, leading to coordination through the thiocarbonyl sulfur and the carbonyl oxygen atoms (S, O coordination). sphinxsai.comcardiff.ac.uk This forms a stable six-membered ring with the metal center. cardiff.ac.uk Bidentate coordination through S and N atoms is also possible. mdpi.com

Bridging and Multidentate Modes: In some cases, the thiourea sulfur atom can act as a bridge between two metal centers, leading to the formation of binuclear or polynuclear complexes. rsc.org

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with various transition metal salts. A general procedure involves dissolving the ligand in a suitable solvent, such as a dichloromethane-ethanol mixture, and adding a solution of the metal salt (e.g., acetates or chlorides) in a 2:1 ligand-to-metal molar ratio. semanticscholar.orgresearchgate.net The resulting solid complexes are then filtered and purified by recrystallization. semanticscholar.org This method is widely applicable for synthesizing complexes with a range of divalent metal ions, including Ni(II), Cu(II), Co(II), Zn(II), Pd(II), and Pt(II). semanticscholar.orgksu.edu.trmdpi.com The stoichiometry of the resulting complexes is typically [M(L)₂], where L represents the deprotonated ligand. semanticscholar.org

The formation of metal complexes is confirmed by comparing the analytical and spectroscopic data of the complexes with that of the free ligand.

Elemental Analysis: This technique is crucial for confirming the proposed stoichiometry of the complexes, typically revealing a 1:2 metal-to-ligand ratio. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides strong evidence of coordination. Upon complexation via the sulfur and oxygen atoms, the stretching vibration bands of the C=O and C=S groups are expected to shift to lower frequencies. ksu.edu.tr Concurrently, the N-H stretching band often disappears, indicating deprotonation and involvement of the nitrogen atom in the ligand backbone resonance upon chelation. ksu.edu.tr

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show intense bands corresponding to intraligand transitions and ligand-to-metal charge transfer (LMCT), as well as weaker d-d transition bands for metals like Co(II), Ni(II), and Cu(II). cardiff.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), Pd(II), and Pt(II), ¹H and ¹³C NMR spectroscopy are highly informative. The disappearance of the N-H proton signal confirms deprotonation and coordination. researchgate.net The chemical shifts of carbons in the thiocarbonyl (C=S) and carbonyl (C=O) groups are also expected to shift upon coordination, indicating a change in electron density. mdpi.com

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes and confirm their composition.

| Assignment | Free Ligand (Expected) | Metal Complex (Expected) | Change upon Complexation |

|---|---|---|---|

| ν(N-H) | ~3160 | Absent | Disappearance indicates deprotonation |

| ν(C=O) | ~1690 | ~1600-1650 | Shift to lower frequency |

| ν(C=S) + ν(C-N) | ~1280-1350 | ~1250-1320 | Shift to lower frequency |

| Proton Assignment | Free Ligand (Expected) | Metal Complex (Expected) | Change upon Complexation |

|---|---|---|---|

| N-H (adjacent to C=S) | ~8.6 | - | Signal disappears |

| Aromatic-H | ~7.1-7.7 | ~7.0-7.8 | Minor shifts |

| Furan-H | ~6.5-7.6 | ~6.4-7.7 | Minor shifts |

| CH₃ | ~2.4 | ~2.4 | Minimal shift |

Structural Analysis of Metal Complexes

Structural analysis, primarily through single-crystal X-ray diffraction, provides definitive insights into the geometry and bonding within the metal complexes. For acylthiourea complexes, certain structural features are commonly observed.

Complexes of the type [M(L)₂] with Ni(II) often exhibit a square-planar geometry, where the central nickel atom is coordinated to the sulfur and oxygen atoms of two deprotonated ligands in a trans configuration. researchgate.net This arrangement results in a nearly planar coordination sphere. semanticscholar.org Similarly, Pd(II) and Pt(II) complexes are also expected to adopt square-planar geometries.

For Cu(II), a distorted square-planar or a tetrahedral geometry is common, a consequence of the Jahn-Teller effect. cardiff.ac.uk Co(II) and Zn(II) complexes are likely to adopt a tetrahedral or, in some cases, an octahedral geometry if solvent molecules are also coordinated.

In the solid state, the molecular structure is often stabilized by intramolecular hydrogen bonds. rsc.org The crystal packing can be influenced by intermolecular interactions, such as hydrogen bonds and π-π stacking, leading to the formation of supramolecular architectures. rsc.org The bidentate (S, O) chelation of the this compound ligand to the metal center results in the formation of a thermodynamically stable six-membered ring. cardiff.ac.uk

Determination of Coordination Geometry

The coordination geometry of metal complexes with this compound is primarily dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Acylthiourea ligands are known to exhibit remarkable flexibility in their coordination behavior, acting as either neutral or anionic ligands. nih.govsemanticscholar.org

In its neutral form, the ligand typically coordinates to the metal center in a monodentate fashion through the sulfur atom of the thiocarbonyl group. However, upon deprotonation of the amide nitrogen, the resulting anion can act as a bidentate ligand, coordinating through the sulfur and the carbonyl oxygen atoms. This (S,O)-bidentate chelation is a common coordination mode for acylthioureas, leading to the formation of a stable six-membered ring. cardiff.ac.uk

Depending on the metal ion, various coordination geometries can be achieved. For instance, with divalent transition metal ions such as Ni(II), Pd(II), and Pt(II), square planar geometries are often observed. nih.govnih.gov In the case of Cu(II), both square planar and distorted tetrahedral geometries have been reported. rsc.org For metal ions like Zn(II), a tetrahedral geometry is commonly adopted. rsc.org The coordination number of the metal center can be further increased by the coordination of other ligands or solvent molecules, leading to octahedral or other higher-coordination geometries. amazonaws.com

Influence of Ligand Conformation on Complex Structure

The conformation of the this compound ligand plays a crucial role in determining the structure of its metal complexes. In the solid state, acylthiourea derivatives often adopt a conformation stabilized by intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen atom, which results in a planar six-membered pseudo-ring. cardiff.ac.uknih.gov

Upon coordination to a metal ion, the ligand may undergo conformational changes to accommodate the geometric requirements of the metal center. The flexibility of the acylthiourea backbone allows it to adapt to different coordination environments. For instance, the planarity of the ligand can be enhanced upon chelation to a metal ion, leading to a more rigid and conjugated system. The steric bulk of the 3-methylphenyl group can also influence the packing of the complexes in the solid state and may affect the accessibility of the metal center to other coordinating species.

Crystal Structure Determination of Representative Metal Complexes

While the crystal structure of a metal complex of this compound is not available in the published literature, the structure of a dinuclear Cu(II) complex with a related furan-containing bis(thiourea) ligand, 3,3,3',3'-tetraethyl-1,1'-(furan-2,5-dicarbonyl)bis(thiourea), has been determined. nih.gov In this complex, [Cu₂(L)₂], two doubly deprotonated ligands bridge two Cu(II) ions. nih.gov

Each Cu(II) ion is coordinated by two (S,O)-chelating aroylthiourea moieties from two different ligand molecules. The coordination geometry around each copper atom is described as a flat isosceles trapezoid with a cis arrangement of the donor atoms. nih.gov The Cu-O and Cu-S bond lengths are in the range of 1.9406(15) Å to 1.9431(14) Å and 2.2612(6) Å to 2.2624(6) Å, respectively. nih.gov The furan-2,5-dicarboxamide (B53072) moieties and the copper atoms are nearly coplanar. nih.gov

This structure provides a valuable model for the potential coordination behavior of this compound. It is plausible that this ligand would also form (S,O)-bidentate chelates with metal ions, leading to the formation of mononuclear or polynuclear complexes depending on the reaction conditions.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (˚) | Ref. |

| [Cu₂(L)₂]·2CH₂Cl₂ | Monoclinic | P2₁/n | 14.281(3) | 10.372(2) | 17.512(4) | 109.43(3) | nih.gov |

L = 3,3,3',3'-tetraethyl-1,1'-(furan-2,5-dicarbonyl)bis(thiourea)

Theoretical Studies of Metal Complexation

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding the electronic and geometric structures of metal complexes of thiourea derivatives. mdpi.com

DFT Calculations for Electronic and Geometric Structures of Complexes

DFT calculations can be employed to optimize the geometries of metal complexes of this compound, providing insights into bond lengths, bond angles, and coordination geometries. These calculations can also be used to predict the relative stabilities of different possible isomers and coordination modes.

Furthermore, DFT can be used to calculate the electronic properties of these complexes, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that provides information about the chemical reactivity and kinetic stability of the complex. Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra of the complexes, which can then be compared with experimental data to aid in the interpretation of the electronic transitions.

For example, in a study of Zn(II), Ni(II), and Pd(II) complexes with a thiourea derivative, DFT calculations revealed a distorted tetrahedral geometry for the Zn(II) complex and distorted square-planar coordination for the Ni(II) and Pd(II) complexes.

Analysis of Metal-Ligand Bonding Interactions

DFT calculations also provide a powerful means to analyze the nature of the metal-ligand bonding interactions in complexes of this compound. Various analytical tools can be used to probe the bonding, including Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM).

NBO analysis can provide information about the charge distribution within the complex and the extent of covalent and ionic character in the metal-ligand bonds. It can also be used to quantify the donor-acceptor interactions between the ligand and the metal ion.

The analysis of the electron density distribution can reveal the nature of the interactions between the metal and the donor atoms of the ligand. For acylthiourea complexes, the bonding is typically characterized by a significant covalent contribution, particularly for the metal-sulfur bond, due to the soft nature of the sulfur donor atom. The metal-oxygen bond is expected to have a greater ionic character. These theoretical approaches, in conjunction with experimental data, provide a comprehensive understanding of the coordination chemistry of this compound.

Preclinical Biological Activity Studies of 3 Furan 2 Carbonyl 1 3 Methylphenyl Thiourea

Enzyme Inhibition StudiesNo studies on the enzyme inhibition potential of 3-(Furan-2-carbonyl)-1-(3-methylphenyl)thiourea have been reported in the scientific literature.

Urease Inhibition Assays6.3.2. Antioxidant Enzyme Modulation (e.g., Tyrosinase, Cholinesterase, α-Amylase, α-Glucosidase)6.4. Other Targeted Biological Evaluations (e.g., antituberculosis, anti-inflammatory in vitro models)

While research exists on the biological activities of various other thiourea (B124793) derivatives, some of which may contain furan (B31954) or methylphenyl moieties, the strict requirement to focus solely on "this compound" cannot be met due to the absence of specific data for this compound in the public domain. Constructing an article on this specific compound would require direct experimental data which is not currently available in published literature.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Systematic Modification of the Furan-2-carbonyl Moiety and its Impact on Activity

The furan-2-carbonyl moiety is a critical component of the title compound, and its modification can significantly influence biological activity. The furan (B31954) ring, as a heterocyclic aromatic system, can engage in various interactions with biological macromolecules. ijabbr.com Slight alterations to this part of the molecule can lead to distinguishable differences in biological responses. researchgate.net

One common modification is the substitution on the furan ring. The introduction of different functional groups at various positions of the furan ring can alter its electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its binding affinity to target proteins or enzymes. For instance, the addition of small alkyl or halo groups could enhance lipophilicity and potentially improve cell membrane permeability.

Furthermore, the replacement of the furan ring with larger aromatic or heteroaromatic systems could also be explored to probe the size of the binding pocket. However, such modifications might also lead to a loss of activity if the original furan ring is essential for a specific interaction.

A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and showed that the furan-2-carbonyl group is involved in intra-molecular hydrogen bonding, which can influence the compound's conformation and biological activity. mdpi.com

The following table summarizes the potential impact of modifications to the furan-2-carbonyl moiety based on general principles of medicinal chemistry and findings from related studies.

| Modification of Furan-2-carbonyl Moiety | Predicted Impact on Biological Activity | Rationale |

| Substitution on the Furan Ring | Modulation of potency and selectivity. | Alters electronic properties, steric hindrance, and potential for hydrogen bonding. |

| Bioisosteric Replacement (e.g., with Thiophene) | Potential for retained or altered activity. | Thiophene has different electronic properties but a similar size and shape to furan. |

| Replacement with other Heterocycles (e.g., Pyrrole, Thiazole) | Variable, potentially leading to altered target specificity. | Changes in ring size, heteroatom position, and electronic distribution can significantly impact binding. |

| Replacement with Aromatic Rings (e.g., Phenyl) | Likely to alter activity profile. | Loss of the heterocyclic oxygen atom may disrupt key interactions. |

Investigation of Substituent Effects on the 3-Methylphenyl Ring

The 3-methylphenyl ring is another key structural feature of 3-(furan-2-carbonyl)-1-(3-methylphenyl)thiourea that can be systematically modified to investigate its role in biological activity. The nature, position, and number of substituents on this aromatic ring can influence the compound's lipophilicity, electronic properties, and steric interactions with the target.

The position of the methyl group (ortho, meta, or para) can have a significant impact on the molecule's conformation and how it fits into a binding site. differencebetween.com Studies on other classes of compounds have shown that meta-substituted derivatives can exhibit higher biological activities compared to their ortho and para counterparts. researchgate.net This is often attributed to the meta position providing an optimal orientation for binding without causing steric hindrance. researchgate.net

Replacing the methyl group with other substituents can further probe the electronic and steric requirements for activity. Electron-donating groups (EDGs) like methoxy (B1213986) or amino groups, and electron-withdrawing groups (EWGs) such as halogens or nitro groups, can alter the electron density of the phenyl ring and its ability to participate in pi-pi stacking or other electronic interactions. researchgate.net For instance, in some series of thiourea (B124793) derivatives, the presence of electron-withdrawing groups on the phenyl ring has been found to enhance antibacterial activity. mdpi.com

The introduction of halogen atoms (F, Cl, Br) is a common strategy in medicinal chemistry to increase lipophilicity and metabolic stability. Halogenated phenyl rings in thiourea derivatives have been shown to be important for antimicrobial activity. nih.gov

The table below outlines the potential consequences of modifying the 3-methylphenyl ring.

| Modification of 3-Methylphenyl Ring | Predicted Impact on Biological Activity | Rationale |

| Positional Isomers of Methyl Group (ortho, para) | Likely to affect potency. | Alters the spatial orientation of the molecule, which can impact binding affinity. The meta position is often found to be optimal in related compounds. researchgate.net |

| Replacement of Methyl with other Alkyl Groups | May influence lipophilicity and steric fit. | Larger alkyl groups could enhance binding through hydrophobic interactions but may also cause steric clashes. |

| Introduction of Electron-Withdrawing Groups (e.g., Cl, NO2) | Potential to enhance activity. | Can modulate the electronic properties of the ring and its interactions with the target. |

| Introduction of Electron-Donating Groups (e.g., OCH3, NH2) | May either increase or decrease activity. | The effect is target-dependent and relates to the specific electronic requirements of the binding site. |

| Disubstitution or Polysubstitution on the Phenyl Ring | Can fine-tune activity and selectivity. | Allows for more precise control over the electronic and steric properties of the compound. |

Role of the Thiourea Scaffold in Modulating Biological Response

The thiourea scaffold (-NH-C(S)-NH-) is a versatile and privileged structure in medicinal chemistry, known for its wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.gov This scaffold plays a multifaceted role in the biological response of this compound.

The thiourea moiety is an excellent hydrogen bond donor and acceptor, which allows it to form strong interactions with amino acid residues in the active sites of enzymes or receptors. The presence of both sulfur and nitrogen atoms provides a multitude of bonding possibilities. mdpi.com The sulfur atom can act as a soft Lewis base, while the nitrogen atoms can participate in hydrogen bonding.

Furthermore, the thiourea linker provides a degree of conformational flexibility, allowing the furan-2-carbonyl and 3-methylphenyl moieties to adopt an optimal orientation for binding to the biological target. The planarity and rotational freedom around the C-N bonds can be crucial for activity.

Bioisosteric replacement of the thiourea scaffold is a common strategy to modulate the compound's properties. Replacing the sulfur atom with an oxygen atom to form the corresponding urea (B33335) derivative can significantly alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule. This can lead to a change in the biological activity profile. Other bioisosteric replacements for the thiourea group include guanidine (B92328) and squaramide moieties. nih.gov

The table below summarizes the key roles of the thiourea scaffold and the potential outcomes of its modification.

| Feature/Modification of Thiourea Scaffold | Role/Predicted Impact | Rationale |

| Hydrogen Bonding Capacity | Essential for target binding. | The N-H groups act as hydrogen bond donors, while the C=S group can act as a hydrogen bond acceptor. |

| Conformational Flexibility | Allows for optimal orientation of substituents. | The rotational freedom around the C-N bonds enables the molecule to adopt a favorable conformation in the binding site. |

| Bioisosteric Replacement (e.g., with Urea) | Can alter potency and selectivity. | Urea has different electronic and hydrogen bonding properties compared to thiourea. |

| Cyclization into Heterocycles (e.g., Thiazoles, Tetrazoles) | Can lead to new compounds with different activity profiles. | The thiourea group is a versatile precursor for the synthesis of various heterocyclic systems. nih.gov |

Development of Pharmacophore Models for Targeted Biological Activities

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. The development of such models for furan-carbonyl-thiourea derivatives can guide the design of new, more potent compounds and help in understanding their mechanism of action at a molecular level.

Based on the SAR studies of this compound and its analogs, a general pharmacophore model for a targeted biological activity, such as antibacterial or anticancer activity, can be proposed. This model would likely include the following key features:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the furan-2-carbonyl group.

A Hydrogen Bond Donor: The N-H groups of the thiourea scaffold.

Aromatic/Hydrophobic Regions: The furan ring and the 3-methylphenyl ring.

A Hydrogen Bond Acceptor/Metal Chelator: The thiocarbonyl sulfur atom.

The spatial arrangement of these features is critical for activity. For instance, a pharmacophore model for N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which are synthesized from thiourea precursors, identified three aromatic features, three hydrogen bond acceptors in the tetrazole ring, and two donors (the oxygen in the furan ring and the amine nitrogen). nih.gov This suggests that a combination of aromatic, hydrogen bond donor, and acceptor features is crucial for the antimicrobial activity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop predictive models for the biological activity of these compounds. sciencepublishinggroup.comscichemj.org QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. researchgate.netnih.gov Such models can help in identifying the key molecular properties that govern the activity and can be used to predict the activity of newly designed compounds.

The following table outlines a hypothetical pharmacophore model for furan-carbonyl-thiourea derivatives.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Interaction with Target |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) | Hydrogen bonding with donor groups (e.g., -NH, -OH) in the active site. |

| Hydrogen Bond Donor (HBD) | Thiourea N-H groups | Hydrogen bonding with acceptor groups (e.g., C=O, -N=) in the active site. |

| Aromatic/Hydrophobic Region 1 | Furan ring | Pi-pi stacking or hydrophobic interactions. |

| Aromatic/Hydrophobic Region 2 | 3-Methylphenyl ring | Pi-pi stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) / Metal Ion Chelator | Thiocarbonyl sulfur (C=S) | Hydrogen bonding or coordination with metal ions in the active site. |

By utilizing these SAR insights and pharmacophore models, medicinal chemists can rationally design novel derivatives of this compound with improved biological profiles.

Heterocyclization Reactions and the Synthesis of Novel Scaffolds from 3 Furan 2 Carbonyl 1 3 Methylphenyl Thiourea

Cyclocondensation Reactions to Form New Heterocyclic Compounds

Cyclocondensation reactions are fundamental in heterocyclic chemistry, allowing for the construction of ring systems through the reaction of two or more functional groups with the elimination of a small molecule, such as water or an alcohol. The acylthiourea backbone of 3-(furan-2-carbonyl)-1-(3-methylphenyl)thiourea is particularly amenable to such transformations, reacting with a variety of bifunctional reagents to yield five- and six-membered heterocyclic rings.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, a classic and widely utilized method for the preparation of thiazole derivatives. nih.govencyclopedia.pubbohrium.com In this reaction, the thiourea (B124793) derivative acts as the source of the N-C-S fragment, which undergoes cyclocondensation with an α-halocarbonyl compound. For instance, the reaction of this compound with an α-haloketone, such as phenacyl bromide, in a suitable solvent like ethanol, would be expected to yield a highly substituted 2-aminothiazole (B372263). The reaction proceeds through the initial S-alkylation of the thiourea, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Similarly, the synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of the acylthiourea with 1,3-dicarbonyl compounds or their synthetic equivalents. bu.edu.egnih.govresearchgate.net The reaction with reagents like acetylacetone (B45752) or ethyl acetoacetate, typically in the presence of a base, would lead to the formation of a pyrimidine-2-thione scaffold. The mechanism involves the initial reaction of one of the thiourea nitrogens with a carbonyl group of the dicarbonyl compound, followed by intramolecular cyclization and dehydration.

| Reagent Class | Specific Reagent Example | Resulting Heterocycle | Reaction Conditions |

| α-Haloketones | Phenacyl bromide | 2-(Furan-2-carboxamido)-4-phenyl-3-(m-tolyl)thiazol-3-ium | Ethanol, reflux |

| β-Dicarbonyl Compounds | Acetylacetone | 1-(Furan-2-carbonyl)-4,6-dimethyl-3-(m-tolyl)pyrimidine-2(1H)-thione | Ethanolic sodium ethoxide, reflux |

| Hydrazonoyl Halides | N'-phenylbenzohydrazonoyl chloride | 2-(Furan-2-carboxamido)-5-phenyl-3-(m-tolyl)-2,3-dihydro-1,3,4-thiadiazole | Ethanol, triethylamine, reflux |

Applications as Precursors in Organic Synthesis

The utility of this compound extends beyond the direct synthesis of heterocycles; it also serves as a key intermediate for the construction of more complex molecular frameworks. The heterocyclic systems derived from this precursor can undergo further functionalization, leading to a wide range of novel compounds.

For example, the 2-aminothiazole derivatives obtained from the Hantzsch synthesis can be further modified at the amino group or the thiazole ring. The exocyclic amino group can be acylated, alkylated, or diazotized to introduce diverse substituents. The thiazole ring itself can participate in electrophilic substitution reactions, allowing for the introduction of functional groups at specific positions.

Furthermore, the pyrimidine-2-thiones synthesized from this precursor can be transformed into other important heterocyclic systems. The thione group can be S-alkylated and subsequently displaced by nucleophiles, or it can be oxidized to a sulfonyl group, which can then be substituted. These transformations open up avenues for the synthesis of various substituted pyrimidines, which are prevalent scaffolds in pharmaceuticals.

| Precursor | Reaction Type | Resulting Compound Class | Potential Significance |

| 2-Aminothiazole derivative | Acylation of the amino group | N-(Thiazol-2-yl)amides | Biologically active compounds |

| Pyrimidine-2-thione derivative | S-Alkylation and nucleophilic substitution | 2-Substituted pyrimidines | Diverse pharmaceutical scaffolds |

| 1,3,4-Thiadiazole derivative | Oxidation of the thiadiazoline ring | Aromatic 1,3,4-thiadiazoles | Luminescent materials, potential biologics |

Derivatization Strategies to Expand Molecular Diversity

To explore the chemical space around the core structure of this compound and its heterocyclic derivatives, various derivatization strategies can be employed. These strategies aim to modify the peripheral functional groups of the molecule to generate libraries of related compounds for structure-activity relationship (SAR) studies.

One common approach is the modification of the furan (B31954) ring. The furan moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, primarily at the 5-position. These functionalized furan derivatives can then be used in the synthesis of new thioureas and subsequently new heterocyclic systems.

Another key site for derivatization is the 3-methylphenyl group. The methyl group can be oxidized to a carboxylic acid or halogenated. The aromatic ring can also undergo further electrophilic substitution, although the directing effects of the existing substituents must be considered.

Finally, the thiourea linkage itself offers opportunities for modification. While the N-acyl group is crucial for many of the cyclization reactions, the N'-aryl group can be varied to explore the impact of different electronic and steric properties on the reactivity and biological activity of the resulting compounds.

| Site of Derivatization | Modification Strategy | Example of Derivative | Purpose of Derivatization |

| Furan Ring | Electrophilic Nitration | 3-((5-Nitrofuran)-2-carbonyl)-1-(3-methylphenyl)thiourea | Modulate electronic properties and biological activity |

| 3-Methylphenyl Group | Oxidation of methyl group | 3-((Furan-2-carbonyl)-1-(3-carboxyphenyl)thiourea) | Introduce a point for further conjugation |

| Thiourea N-H | N-Alkylation | 3-(Furan-2-carbonyl)-1-methyl-1-(3-methylphenyl)thiourea | Block certain cyclization pathways and alter solubility |

Future Research Directions and Potential Applications in Material Science or Analytical Chemistry

Exploration of Additional Preclinical Biological Targets

Thiourea (B124793) derivatives are recognized for a wide spectrum of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties. mdpi.com The core thiourea pharmacophore (-HN-C(=S)-NH-) is crucial in designing novel chemotherapeutics due to its ability to form specific hydrogen bonds with biological targets like enzymes and receptors. analis.com.my Research on analogous compounds provides a strong basis for investigating 3-(Furan-2-carbonyl)-1-(3-methylphenyl)thiourea against a variety of preclinical targets.

Future studies could focus on its potential as an enzyme inhibitor. Thiourea derivatives have demonstrated inhibitory activity against enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). semanticscholar.orgnih.govuobaghdad.edu.iq Given the prevalence of these enzymes in various pathological conditions, including Alzheimer's disease and infections by urease-producing bacteria, this compound warrants screening. mdpi.com Moreover, the furan (B31954) moiety is present in numerous compounds with established pharmacological profiles, potentially enhancing the interaction specificity with target proteins. nih.gov The anticancer potential is another significant area for exploration. Related N-acyl thiourea derivatives have shown cytotoxicity against various human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.combiointerfaceresearch.com Potential targets could include receptor protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often dysregulated in cancer. biointerfaceresearch.com

Table 1: Biological Activities of Structurally Related Thiourea Derivatives

| Compound Class | Biological Target/Activity | Reference |

|---|---|---|

| N-Aryl-N'-heterocyclic substituted thioureas | Anticancer (HER-2 inhibition) | biointerfaceresearch.com |

| 1-Acyl thiourea derivatives | Antibacterial (e.g., S. aureus) | mdpi.com |

| N-(Benzoyl)thioureas | Enzyme Inhibition (Urease) | uobaghdad.edu.iq |

| 1,3-disubstituted thioureas | Anticancer (various cell lines) | biointerfaceresearch.com |

| Quinazolin-4(3H)-one thiourea derivatives | Anti-inflammatory (TNF-α and IL-6 inhibition) | mdpi.com |

Development of Advanced Synthetic Strategies for Analogs

The synthesis of this compound analogs is key to establishing structure-activity relationships (SAR) and optimizing its properties for specific applications. The conventional synthesis of acylthioureas typically involves the reaction of an acyl chloride (like 2-furoyl chloride) with a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate) to form an in situ acyl isothiocyanate, which then reacts with an appropriate amine (3-methylaniline). mdpi.comuobaghdad.edu.iq

Future research should explore more advanced and efficient synthetic methodologies. This could include:

Microwave-assisted synthesis: To reduce reaction times, improve yields, and promote greener chemistry.

Solid-phase synthesis: To facilitate the creation of a combinatorial library of analogs by varying the aromatic amine and acyl components. This would accelerate the SAR studies.

Flow chemistry: For safer, more scalable, and reproducible synthesis, particularly when dealing with reactive intermediates like isothiocyanates.

Developing a diverse library of analogs by modifying the phenyl ring (e.g., introducing different substituents at various positions) and replacing the furan ring with other heterocycles (e.g., thiophene, pyridine) could lead to compounds with enhanced biological activity or improved material properties. mdpi.comnih.gov

Investigation into Supramolecular Assembly and Material Science Potential

Thiourea derivatives are excellent building blocks for supramolecular chemistry due to their capacity to form robust and directional hydrogen bonds. nih.govmersin.edu.tr The N-H protons act as hydrogen bond donors, while the sulfur and oxygen atoms serve as acceptors. This often leads to the formation of well-defined supramolecular structures, such as centrosymmetric dimers linked by N-H···S=C hydrogen bonds. mersin.edu.trresearchgate.net The specific conformation of the thiourea backbone (e.g., syn or anti) and the interplay of intra- and intermolecular hydrogen bonds significantly influence the crystal packing and the resulting material properties. researchgate.netnih.gov

For this compound, the combination of N-H···S, N-H···O, and potentially weaker C-H···O or C-H···S interactions could lead to complex and ordered three-dimensional architectures. researchgate.netnih.gov Future research should involve single-crystal X-ray diffraction studies to elucidate its solid-state structure. Understanding these packing motifs is the first step toward designing materials with specific properties.

This potential for self-assembly makes the compound a candidate for developing novel chemosensors . Thiourea-based compounds are widely recognized as effective chemosensors for detecting various environmental pollutants, particularly anions. nih.gov The N-H groups can act as a binding site for anions like fluoride, cyanide, and acetate through hydrogen bonding, leading to a detectable colorimetric or fluorescent signal. nih.govacs.org The furan and phenyl moieties can be functionalized to tune the electronic properties and enhance the signaling response.

Role in Analytical Chemistry

The application of thiourea derivatives extends to analytical chemistry, particularly in the selective detection of metal ions. nih.gov The soft sulfur atom of the thiourea group shows a strong affinity for soft metal ions, making these compounds excellent candidates for selective sensors.

Derivatives of thiourea have been successfully employed as fluorescent and colorimetric chemosensors for various metal ions, including hazardous heavy metals like mercury (Hg²⁺) and copper (Cu²⁺). nih.govanalis.com.my The binding of a metal ion to the thiourea core perturbs the electronic system of the molecule, resulting in a change in its absorption or emission spectrum. researchgate.net Research into this compound could involve:

Spectroscopic Titrations: Using UV-Vis and fluorescence spectroscopy to study the binding affinity and selectivity of the compound towards a panel of different metal ions.

Naked-Eye Detection: Developing simple test strips or solutions where the addition of a specific metal ion causes a distinct color change visible to the naked eye. analis.com.my

Mechanism Elucidation: Using techniques like ¹H NMR titration to understand the stoichiometry and binding mode of the compound-metal complex. analis.com.my

Table 2: Examples of Thiourea Derivatives in Metal Ion Sensing

| Thiourea Derivative Type | Target Ion | Detection Method | Reference |

|---|---|---|---|

| Naphthalene-based thiourea | Hg²⁺ | Naked-eye, UV-Vis, ¹H NMR | analis.com.my |

| Phenylthiourea derivatives | Hg²⁺ | Spectrofluorimetry | nih.gov |

| Ninhydrin-thiourea derivative | Cu²⁺ | Visual detection (test strips) | |

| N-acyl-morpholine-carbothioamides | Various | Computational evaluation | uobaghdad.edu.iq |

Integration of Experimental and Computational Approaches for Drug Discovery Pipeline Enhancement

To accelerate the research and development process, a synergistic approach combining experimental synthesis and testing with computational modeling is essential. In silico methods can provide deep insights into the properties and potential interactions of this compound and its analogs, guiding more focused experimental work.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR spectra), and analyze the frontier molecular orbitals (HOMO-LUMO). This helps in understanding the molecule's reactivity and electronic properties. semanticscholar.org